molecular formula C30H46BaO2 B8670918 barium nonylphenolate CAS No. 93778-54-2

barium nonylphenolate

Cat. No.: B8670918
CAS No.: 93778-54-2
M. Wt: 576.0 g/mol
InChI Key: SBMJKCDBJMFHGS-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phenol, nonyl-, barium salt typically involves the reaction of nonylphenol with barium hydroxide. The reaction can be represented as follows: [ \text{2 C}9\text{H}{19}\text{C}_6\text{H}_4\text{OH} + \text{Ba(OH)}_2 \rightarrow (\text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{O})_2\text{Ba} + 2 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of phenol, nonyl-, barium salt involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Mixing: Nonylphenol and barium hydroxide are mixed in a reactor.

    Heating: The mixture is heated to facilitate the reaction.

    Filtration: The resulting product is filtered to remove any unreacted materials.

    Drying: The filtered product is dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

barium nonylphenolate can undergo various chemical reactions, including:

    Oxidation: Phenolic compounds can be oxidized to quinones.

    Reduction: Quinones can be reduced back to phenols.

    Substitution: Electrophilic aromatic substitution reactions are common due to the activated aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

barium nonylphenolate has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of phenol, nonyl-, barium salt involves its interaction with molecular targets such as enzymes and receptors. Nonylphenol, a component of the compound, acts as an estrogen mimic and can bind to estrogen receptors, disrupting normal hormonal functions . This interaction can lead to various biological effects, including interference with reproductive and developmental processes.

Comparison with Similar Compounds

barium nonylphenolate can be compared with other similar compounds, such as:

  • Phenol, nonyl-, sodium salt
  • Phenol, nonyl-, zinc salt
  • Phenol, nonyl derivatives, sulfides

Uniqueness

This compound is unique due to its specific use as a heat stabilizer for PVC and its potential endocrine-disrupting properties . Its barium component also distinguishes it from other nonylphenol derivatives, providing unique chemical and physical properties.

Similar Compounds

Properties

CAS No.

93778-54-2

Molecular Formula

C30H46BaO2

Molecular Weight

576.0 g/mol

IUPAC Name

barium(2+);2-nonylphenolate

InChI

InChI=1S/2C15H24O.Ba/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2

InChI Key

SBMJKCDBJMFHGS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Ba+2]

physical_description

Liquid

Related CAS

25154-52-3 (Parent)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The barium nonylphenate is prepared by contacting nonylphenol (0.02 mole) and barium hydroxide (0.01 mole of Ba(OH)2) in the presence of 100 cc. of toluene. The mixture is agitated in the hot (60°-80° C.) until the barium hydroxide has entirely disappeared. About half the solvent is evaporated in vacuum so as to carry over all of the water formed and the concentrated solution is then made up to 100 cc. by means of fresh toluene. In this way there is obtained a solution of anhydrous barium nonylphenate in toluene of a concentration of about 1/10 M.
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Synthesis routes and methods II

Procedure details

Nonylphenol 110 g (0.5 mole), toluene 80 g, octanol 20 g and barium oxide 115 g (0.75 mole) were stirred and treated with 13.5 g water. Reaction proceeded with exothermic heat, and was continued nder reflux for 1 hour. After cooling, the mixture was filtered and there was obtained a black-green liquid overbased barium nonylphenolate complex, which was analyzed to find barium: 28% metal ratio:6.
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